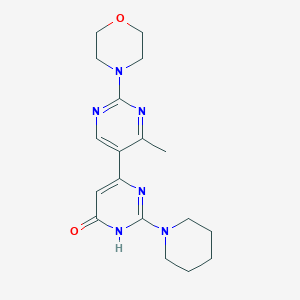
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a synthetic compound that has been used to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one is metabolized in the brain to form MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria of dopaminergic neurons, leading to oxidative stress and cell death. The mechanism of action of this compound has been extensively studied and has provided valuable insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels in the brain. This results in symptoms that are similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound also causes oxidative stress and inflammation in the brain, which can contribute to the progression of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has several advantages for lab experiments, including its selective toxicity to dopaminergic neurons and its ability to mimic the symptoms of Parkinson's disease. However, this compound also has several limitations, including its toxicity to humans and the fact that it does not fully replicate the complexity of Parkinson's disease.
Orientations Futures
There are several future directions for 4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one research, including the development of new treatments for Parkinson's disease and the study of the mechanisms of other neurodegenerative disorders. Researchers are also exploring the use of this compound as a tool for studying the mechanisms of aging and age-related diseases. Additionally, there is ongoing research into the development of new compounds that can selectively target dopaminergic neurons without causing the toxic effects of this compound.
Méthodes De Synthèse
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one is synthesized through a multi-step process that involves the reaction of 4,5-diaminopyrimidine with 4-morpholinecarboxaldehyde and 1-piperidinyl-2-chloroethanone. The resulting product is then treated with methyl iodide to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been extensively used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound is known to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms that are similar to Parkinson's disease. This makes this compound a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments for the disease.
Propriétés
IUPAC Name |
4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-13-14(12-19-17(20-13)24-7-9-26-10-8-24)15-11-16(25)22-18(21-15)23-5-3-2-4-6-23/h11-12H,2-10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCHSHMUPGRHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCCCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
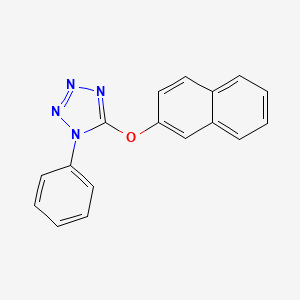
![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6000848.png)
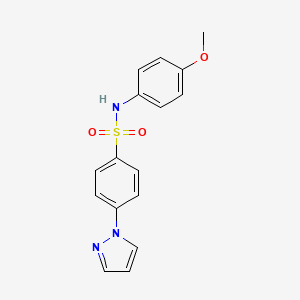
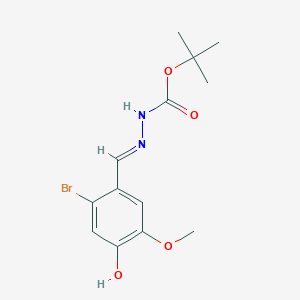
![N-[2-(3-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B6000859.png)

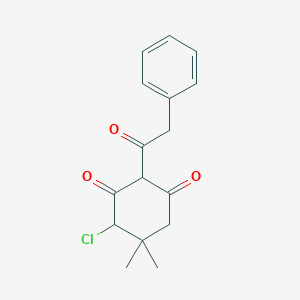
![N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6000871.png)

![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide](/img/structure/B6000886.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6000888.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6000904.png)
![4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine](/img/structure/B6000912.png)
![3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B6000920.png)
